molecular formula C20H30N2O2 B7138993 N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide

N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide

Cat. No.: B7138993
M. Wt: 330.5 g/mol
InChI Key: ITWNLRXEQIMQBZ-UHFFFAOYSA-N
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Description

N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a piperidine ring, and a phenylacetamide moiety.

Properties

IUPAC Name

N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-2-20(11-6-12-20)15-21-19(24)18(16-7-4-3-5-8-16)22-13-9-17(23)10-14-22/h3-5,7-8,17-18,23H,2,6,9-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWNLRXEQIMQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNC(=O)C(C2=CC=CC=C2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving ethyl-substituted precursors.

    Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction using appropriate amine precursors.

    Amide Bond Formation: The final step involves the coupling of the cyclobutyl and piperidine intermediates with a phenylacetamide derivative under amide bond-forming conditions, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form ketones or aldehydes.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide
  • N-[(1-ethylcyclopropyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide
  • N-[(1-ethylcyclobutyl)methyl]-2-(4-methoxypiperidin-1-yl)-2-phenylacetamide

Uniqueness

N-[(1-ethylcyclobutyl)methyl]-2-(4-hydroxypiperidin-1-yl)-2-phenylacetamide stands out due to its specific combination of structural features, which confer unique chemical and biological properties. The presence of both the cyclobutyl and piperidine rings, along with the phenylacetamide moiety, allows for diverse interactions and reactivity, making it a valuable compound for various applications.

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